Desethylamodiaquine (DEAQ) is the primary active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine. [] DEAQ exhibits greater antimalarial activity compared to its parent compound, amodiaquine, and possesses a significantly longer elimination half-life. [] In scientific research, DEAQ serves as a valuable tool for studying antimalarial drug mechanisms, resistance patterns, and metabolism. It also plays a crucial role in investigating drug interactions and evaluating the efficacy of amodiaquine-based combination therapies.
Desethylamodiaquine is a significant metabolite of amodiaquine, an antimalarial drug widely used in the treatment of malaria. This compound has gained attention due to its pharmacological properties and potential therapeutic applications. The systematic study of desethylamodiaquine encompasses its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and various scientific applications.
Desethylamodiaquine is primarily derived from the metabolism of amodiaquine. Upon administration, amodiaquine undergoes biotransformation predominantly in the liver, where it is converted into desethylamodiaquine through the action of cytochrome P450 enzymes. This metabolic process is crucial for the drug's efficacy and safety profile.
Desethylamodiaquine is classified as a 4-aminoquinoline derivative. It is recognized for its antimalarial activity and is often studied in conjunction with its parent compound, amodiaquine. The compound's structural characteristics contribute to its classification within the broader category of quinoline-based antimalarials.
The synthesis process may include several steps:
Desethylamodiaquine has the molecular formula and a molecular weight of approximately . Its structure features a chloroquinoline moiety that is pivotal for its biological activity.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
CAS Number | 1173023-19-2 |
Desethylamodiaquine participates in various chemical reactions primarily as a result of its interactions with biological systems. Key reactions include:
The kinetics of these reactions are influenced by factors such as enzyme concentration and substrate availability. High-performance liquid chromatography methods are commonly used to analyze these reactions quantitatively.
Desethylamodiaquine exerts its antimalarial effects primarily through inhibition of heme polymerization in Plasmodium species, the causative agents of malaria. The mechanism involves:
The pharmacokinetics of desethylamodiaquine reveal that it has a prolonged half-life, contributing to its sustained therapeutic effects against malaria.
Desethylamodiaquine is a solid at room temperature and exhibits moderate solubility in organic solvents such as methanol and acetonitrile.
Desethylamodiaquine is primarily utilized in pharmacological research focused on malaria treatment. Its applications include:
Desethylamodiaquine (DEAQ), chemically designated as 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol, belongs to the 4-aminoquinoline class of antimalarial compounds. Its molecular formula is C₁₈H₁₈ClN₃O with a molecular weight of 327.81 g/mol for the free base and 400.74 g/mol for the dihydrochloride salt [3] [4]. Structurally, DEAQ features a quinoline core linked to an aminophenol group through a bridging amino moiety, which is critical for its antimalarial activity. The compound exists as a light yellow to yellow solid at room temperature and demonstrates high solubility in dimethyl sulfoxide (DMSO) (305.05 mM) but limited aqueous solubility [4]. Pharmacologically, DEAQ is classified as an antiparasitic agent with specific activity against Plasmodium species, functioning through inhibition of heme detoxification pathways in malaria parasites [3].
Table 1: Key Chemical Identifiers of Desethylamodiaquine
Property | Value | Source |
---|---|---|
CAS Number (free base) | 79352-78-6 | [4] |
CAS Number (dihydrochloride) | 79049-30-2 | [3] |
IUPAC Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol | [3] |
Molecular Formula (base) | C₁₈H₁₈ClN₃O | [4] |
Molecular Weight (base) | 327.81 g/mol | [4] |
Purity (commercial) | ≥95% | [3] |
The historical significance of desethylamodiaquine is intrinsically tied to its parent compound, amodiaquine (AQ), which was developed in the 1940s as a less bitter and more palatable alternative to chloroquine (CQ) [2]. Initial development focused on AQ's advantages in patient compliance and efficacy against CQ-sensitive strains. However, by the 1980s, recognition emerged that AQ functions primarily as a prodrug requiring metabolic activation. This paradigm shift established DEAQ as the therapeutically active species responsible for AQ's antimalarial effects [2] [6]. This discovery coincided with increasing CQ resistance, positioning AQ (and consequently DEAQ) as a crucial alternative for treating uncomplicated malaria in endemic regions. The compound gained renewed importance in the 2000s with the advent of artemisinin-based combination therapies (ACTs), particularly artesunate-amodiaquine (ASAQ), which became a WHO-recommended first-line treatment for Plasmodium falciparum malaria in Africa and other endemic zones [8].
Desethylamodiaquine is the principal biologically active metabolite formed via hepatic cytochrome P450-mediated N-deethylation of amodiaquine [2] [7]. This biotransformation is characterized by a significant first-pass effect, resulting in minimal systemic exposure to the parent AQ following oral administration. Pharmacokinetic studies demonstrate that orally administered AQ undergoes rapid and extensive conversion to DEAQ, with plasma concentrations of DEAQ substantially exceeding those of AQ within hours of administration [5]. The metabolic relationship is quantitatively asymmetric: complete conversion of a standard 10 mg/kg AQ dose yields approximately 9.2 mg/kg of DEAQ based on molecular weight adjustments (DEAQ MW: 327.81 g/mol; AQ MW: 355.86 g/mol) [5]. This metabolic activation is crucial for therapeutic efficacy, as DEAQ exhibits superior pharmacokinetic properties, including a longer elimination half-life (1-3 weeks) compared to AQ (minutes to hours), enabling sustained antimalarial activity [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3